4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid
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Overview
Description
“4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H13NO3S . It has an average mass of 275.323 Da and a monoisotopic mass of 275.061615 Da .
Molecular Structure Analysis
The molecular structure of “4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid” consists of a benzoic acid core with a methyl group at the 4-position and a 2-thienylacetyl amino group at the 3-position . For a detailed view of the structure, you may refer to databases like ChemSpider or NIST Chemistry WebBook .Scientific Research Applications
Antioxidant Activity
The thiazole ring, which is a part of the structure of “4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid”, has been found to act as an antioxidant . Antioxidants are crucial in preventing cellular damage, the common pathway for cancer, aging, and a variety of diseases.
Analgesic and Anti-inflammatory Properties
Compounds related to the thiazole ring have been found to exhibit analgesic and anti-inflammatory properties . This suggests that “4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid” could potentially be used in the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This indicates that “4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid” could be used in the development of new antimicrobial and antifungal agents.
Antiviral Properties
Thiazole derivatives have also been found to exhibit antiviral properties . This suggests that “4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid” could potentially be used in the development of new antiviral drugs.
Diuretic Activity
Thiazole derivatives have been found to act as diuretics . This suggests that “4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid” could potentially be used in the treatment of conditions like hypertension and edema where diuretics are beneficial.
Neuroprotective Properties
Thiazole derivatives have been found to exhibit neuroprotective properties . This suggests that “4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid” could potentially be used in the treatment of neurodegenerative disorders.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . This indicates that “4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid” could be used in the development of new antitumor or cytotoxic drug molecules.
Potential Therapeutic Applications
Para-Aminobenzoic Acid (PABA) compounds, which “4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid” is a part of, have been observed to have anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests their potential as therapeutic agents in future clinical trials.
Safety and Hazards
Specific safety and hazard information for “4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid” is not available in the sources I have access to. General safety measures for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, and avoiding contact with skin, eyes, and clothing .
Mechanism of Action
Target of Action
The primary target of 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid is serine beta-lactamase , a protein with a substrate specificity for cephalosporins . This enzyme plays a crucial role in bacterial resistance to beta-lactam antibiotics by hydrolyzing the antibiotic’s beta-lactam ring, rendering it ineffective .
Mode of Action
It is believed to interact with its target, serine beta-lactamase, and potentially inhibit its activity . This inhibition could prevent the hydrolysis of the beta-lactam ring in antibiotics, thereby preserving their antibacterial activity .
Biochemical Pathways
Given its target, it likely impacts thebeta-lactam resistance pathway in bacteria . By inhibiting serine beta-lactamase, the compound could disrupt this resistance mechanism, enhancing the effectiveness of beta-lactam antibiotics .
Result of Action
The molecular and cellular effects of 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid’s action are likely related to its potential inhibition of serine beta-lactamase . This could result in an increased susceptibility of bacteria to beta-lactam antibiotics, enhancing their antibacterial efficacy .
properties
IUPAC Name |
4-methyl-3-[(2-thiophen-2-ylacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-4-5-10(14(17)18)7-12(9)15-13(16)8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQSCGUAVSVSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid |
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